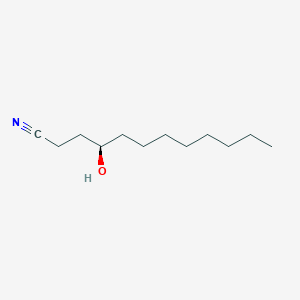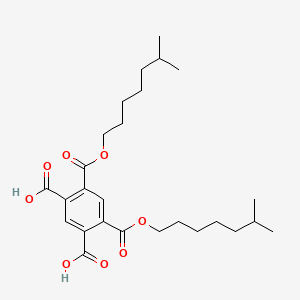
1,2,4,5-Benzenetetracarboxylic acid, diisooctyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4,5-Benzenetetracarboxylic acid, diisooctyl ester is an organic compound derived from 1,2,4,5-benzenetetracarboxylic acid. This ester is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1,2,4,5-benzenetetracarboxylic acid, diisooctyl ester typically involves the esterification of 1,2,4,5-benzenetetracarboxylic acid with isooctanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Analyse Chemischer Reaktionen
1,2,4,5-Benzenetetracarboxylic acid, diisooctyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 1,2,4,5-benzenetetracarboxylic acid and isooctanol in the presence of an acid or base.
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Substitution: The ester can undergo substitution reactions where the ester group is replaced by other functional groups.
Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,2,4,5-Benzenetetracarboxylic acid, diisooctyl ester has several applications in scientific research:
Chemistry: It is used as a plasticizer in the production of polymers and resins, enhancing their flexibility and durability.
Biology: The ester is used in the synthesis of various biologically active compounds.
Medicine: It is used in drug formulation and delivery systems due to its ability to modify the physical properties of pharmaceutical compounds.
Industry: The ester is used in the production of coatings, adhesives, and sealants, providing improved performance characteristics.
Wirkmechanismus
The mechanism of action of 1,2,4,5-benzenetetracarboxylic acid, diisooctyl ester involves its interaction with various molecular targets and pathways. The ester can modify the physical properties of materials by acting as a plasticizer, which enhances the flexibility and durability of polymers. In biological systems, the ester can interact with cellular membranes and proteins, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
1,2,4,5-Benzenetetracarboxylic acid, diisooctyl ester can be compared with other similar compounds such as:
1,2,4,5-Benzenetetracarboxylic acid, tetramethyl ester: This compound has similar chemical properties but different physical properties due to the presence of methyl groups instead of isooctyl groups.
1,2,4,5-Benzenetetracarboxylic acid, tetraethyl ester: This compound also has similar chemical properties but different physical properties due to the presence of ethyl groups.
The uniqueness of this compound lies in its ability to provide enhanced flexibility and durability to materials, making it suitable for various industrial applications.
Eigenschaften
CAS-Nummer |
67923-78-8 |
|---|---|
Molekularformel |
C26H38O8 |
Molekulargewicht |
478.6 g/mol |
IUPAC-Name |
4,6-bis(6-methylheptoxycarbonyl)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C26H38O8/c1-17(2)11-7-5-9-13-33-25(31)21-16-22(20(24(29)30)15-19(21)23(27)28)26(32)34-14-10-6-8-12-18(3)4/h15-18H,5-14H2,1-4H3,(H,27,28)(H,29,30) |
InChI-Schlüssel |
AZGNFCHJLUYTRT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCCCOC(=O)C1=CC(=C(C=C1C(=O)O)C(=O)O)C(=O)OCCCCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(3-Phenylmethoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14471638.png)
![Hydroxy-[4-[hydroxy-(4-methoxyphenyl)phosphinothioyl]phenyl]-(4-methoxyphenyl)-sulfanylidene-lambda5-phosphane](/img/structure/B14471648.png)
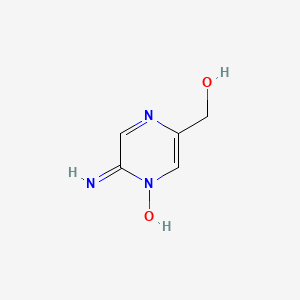


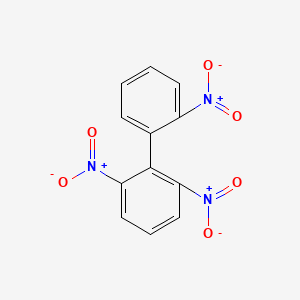
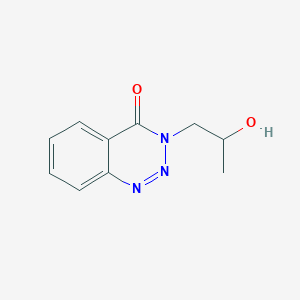

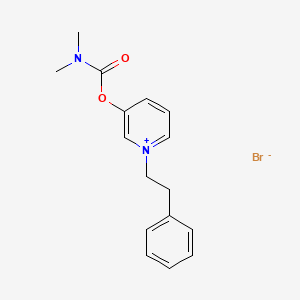
![N-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-L-alanine](/img/structure/B14471692.png)
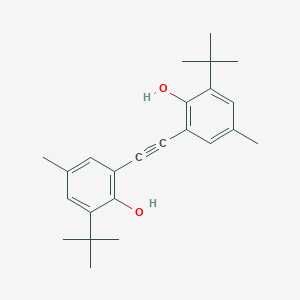
![N-[2-(Methylamino)ethyl]-N-phenylbenzamide](/img/structure/B14471699.png)
